2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a sulfanyl-linked acetamide. The acetamide nitrogen is further substituted with a 2-methoxyethyl group. The fluorine atom enhances metabolic stability and bioavailability, while the 2-methoxyethyl group contributes to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-24-7-6-18-14(23)9-25-16-13-8-21-22(15(13)19-10-20-16)12-4-2-11(17)3-5-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLMCMZHIRPCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This is achieved through a substitution reaction, where a fluorophenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the sulfanyl-N-(2-methoxyethyl)acetamide moiety: This final step involves the reaction of the intermediate compound with a sulfanyl-N-(2-methoxyethyl)acetamide reagent under specific conditions.
Chemical Reactions Analysis
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Acetamide Substituents
Key analogues differ primarily in the substituents on the acetamide nitrogen (Table 1). These modifications influence electronic, steric, and hydrophobic properties:
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
Biological Activity
The compound 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide is a novel derivative of pyrazolo[3,4-d]pyrimidine, which has gained attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is essential for its biological activity. The presence of a fluorophenyl group and a methoxyethyl substituent enhances its pharmacological properties.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : The primary target of this compound is CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest and reduced proliferation of cancer cells.
- Potential Antimicrobial Activity : Similar compounds have shown potential antibacterial and antifungal properties, warranting further investigation into their efficacy against specific pathogens.
- Adenosine Receptor Modulation : The compound may act as a ligand for adenosine receptors (A3, A2A, A2B), influencing pathways related to inflammation and neuroprotection.
The mechanism by which this compound exerts its effects primarily involves the inhibition of CDK2. By binding to the active site of CDK2, it prevents the transition from G1 to S phase and from G2 to M phase in the cell cycle. This action triggers apoptosis in cancer cells, effectively reducing their proliferation.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Cell Cycle Arrest : In vitro studies demonstrated that treatment with the compound resulted in significant cell cycle arrest at the G1/S transition in various cancer cell lines.
- Antimicrobial Properties : Preliminary screening indicated that derivatives with similar structures exhibited antimicrobial activity against Mycobacterium tuberculosis and other pathogens.
- Adenosine Receptor Interaction : Binding assays revealed that the compound interacts with adenosine receptors, suggesting potential applications in neuroprotection and anti-inflammatory therapies.
Data Table: Biological Activities
Case Studies
Several case studies have focused on related compounds within the pyrazolo[3,4-d]pyrimidine class:
- Case Study 1 : A derivative similar to this compound demonstrated an IC50 value of 4.363 μM against HCT116 colon cancer cells, indicating significant anticancer activity compared to standard treatments like doxorubicin.
- Case Study 2 : Research on structurally related triazole derivatives showed promising results in inhibiting pathogenic bacteria and fungi, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could yield effective antimicrobial agents.
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- The full spectrum of biological activities across different cell lines and pathogens.
- Structure-activity relationship (SAR) studies to optimize potency and selectivity.
- Clinical trials to evaluate safety and efficacy in human subjects.
Q & A
Q. Table 1. Comparative Bioactivity of Analogous Compounds
Q. Table 2. Optimization of Thioether Synthesis
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| NaH, DMF, 80°C | 85 | 98.5 | |
| K₂CO₃, EtOH, reflux | 72 | 95.2 | |
| Microwave, DMF | 89 | 99.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
